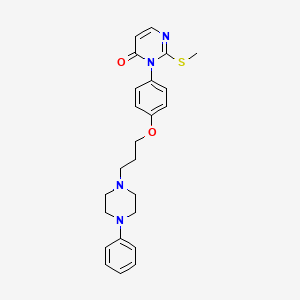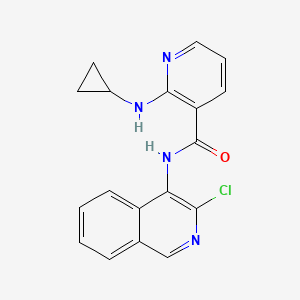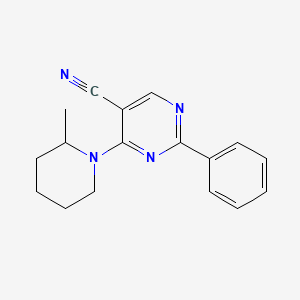![molecular formula C19H16N2O6 B15213386 Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- CAS No. 808118-62-9](/img/structure/B15213386.png)
Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid is an aromatic compound with the molecular formula C19H16N2O6 and a molecular weight of 368.34 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methoxyphenoxy group, and an isoquinoline carboxamido group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The process may include several steps, such as:
Formation of the Isoquinoline Core: This step involves the cyclization of anthranilic acid derivatives to form the isoquinoline core.
Introduction of the Hydroxy and Methoxyphenoxy Groups: These groups are introduced through substitution reactions using suitable reagents.
Formation of the Carboxamido Group: The carboxamido group is formed by reacting the intermediate compound with acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methoxyphenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It can affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparaison Avec Des Composés Similaires
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid can be compared with other similar compounds, such as:
Flindersine: A naturally occurring compound with a similar isoquinoline structure.
N-methylflindersine: Another isoquinoline derivative with distinct biological activities.
Haplamine: A compound with a similar core structure but different functional groups.
N-methylhaplamine: A methylated derivative of haplamine with unique properties.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of 2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid.
Propriétés
Numéro CAS |
808118-62-9 |
|---|---|
Formule moléculaire |
C19H16N2O6 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
2-[[4-hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H16N2O6/c1-26-12-2-4-13(5-3-12)27-14-6-7-15-11(8-14)9-20-17(18(15)24)19(25)21-10-16(22)23/h2-9,24H,10H2,1H3,(H,21,25)(H,22,23) |
Clé InChI |
PIVSVWSBZQYGPI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B15213336.png)
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)


![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)







